0Jds4dro0K

Description

The compound "0Jds4dro0K" (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group. Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, moderate solubility (0.24 mg/mL), and a log octanol-water partition coefficient (XLOGP3) of 2.15, indicating moderate lipophilicity. Its high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability make it a candidate for pharmaceutical applications .

The synthesis of this compound involves a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran (THF)-water medium using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate as reagents. This method yields the target compound with high efficiency under mild conditions (75°C, 1.33 hours) .

Properties

CAS No. |

20357-51-1 |

|---|---|

Molecular Formula |

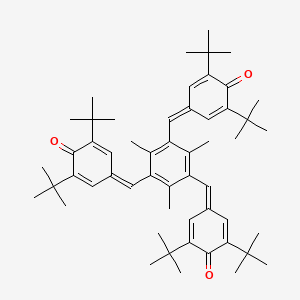

C54H72O3 |

Molecular Weight |

769.1 g/mol |

IUPAC Name |

4-[[3,5-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2,4,6-trimethylphenyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C54H72O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h22-30H,1-21H3 |

InChI Key |

VDDPNGNCUBSZKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C)C=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C)C=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene involves multiple steps. The primary synthetic route includes the reaction of mesitylene with 3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidenemethyl groups under controlled conditions. The reaction typically requires the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of temperature, pressure, and reaction time to optimize the production of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium.

Reduction: LiAlH4 in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of high-performance materials and as an additive in lubricants

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with cellular signaling pathways, modulating the activity of enzymes and transcription factors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

(3-Bromo-5-chlorophenyl)boronic Acid

Similarity Score : 0.87

Molecular Formula : C₆H₅BBrClO₂ (identical to 0Jds4dro0K)

Key Differences :

- Stereoelectronic Properties : The bromine and chlorine substituents are positioned at the 3- and 5-positions on the benzene ring, altering electronic distribution compared to this compound (substituent positions unspecified in the parent compound).

- Synthetic Accessibility : Synthesized via analogous Suzuki-Miyaura coupling, but requires tailored ligand systems to control regioselectivity.

- Applications : Primarily used in materials science for polymer functionalization rather than drug discovery due to lower BBB permeability scores .

(6-Bromo-2,3-dichlorophenyl)boronic Acid

Similarity Score : 0.71

Molecular Formula : C₆H₄BBrCl₂O₂

Key Differences :

- Substituent Density : Additional chlorine atom at the 2-position increases molecular weight (269.28 g/mol ) and polar surface area (50.84 Ų ), reducing lipid solubility (XLOGP3 = 1.98 ).

- Biological Profile : Lower GI absorption and BBB penetration due to higher polarity, limiting its utility in central nervous system (CNS)-targeted therapies .

Comparison with Functionally Similar Compounds

CAS No. 1761-61-1 (Bromobenzoic Acid Derivative)

Molecular Formula : C₇H₅BrO₂

Molecular Weight : 201.02 g/mol

Key Properties :

- Solubility : Higher aqueous solubility (0.687 mg/mL ) due to the carboxylic acid (-COOH) group.

- Synthesis : Utilizes A-FGO catalyst in THF under green chemistry conditions, emphasizing sustainability over traditional palladium-based methods.

- Applications : Used as an intermediate in agrochemicals and dyes rather than pharmaceuticals, reflecting its divergent chemical reactivity .

Data Tables

Table 1: Structural and Functional Comparison

| Property | This compound (CAS 1046861-20-4) | (3-Bromo-5-chlorophenyl)boronic Acid | CAS 1761-61-1 |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₇H₅BrO₂ |

| Molecular Weight (g/mol) | 235.27 | 235.27 | 201.02 |

| TPSA (Ų) | 40.46 | 40.46 | 37.30 |

| Solubility (mg/mL) | 0.24 | 0.22 | 0.687 |

| XLOGP3 | 2.15 | 2.10 | 1.85 |

| BBB Permeability | Yes | No | No |

| Primary Application | Pharmaceuticals | Materials Science | Agrochemicals |

| Synthesis Catalyst | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ | A-FGO (Ionic Liquid) |

Research Findings and Implications

Structural vs. Functional Similarity: While this compound and its structural analogs share nearly identical molecular formulas, minor differences in substituent positioning significantly alter electronic profiles and biological activity. For example, the 3,5-dihalogen substitution pattern in (3-Bromo-5-chlorophenyl)boronic acid reduces BBB permeability compared to this compound .

Synthetic Efficiency : The use of palladium catalysts in this compound synthesis ensures reproducibility and scalability, whereas green chemistry approaches (e.g., A-FGO catalysts in CAS 1761-61-1) prioritize environmental sustainability at the cost of reaction speed .

Application-Specific Design: this compound’s balanced lipophilicity and polarity make it uniquely suited for CNS drug development, whereas its analogs are relegated to non-pharmaceutical roles due to suboptimal pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.